molecular formula C10H7ClN2O2 B12867768 Methyl 4-chloroquinazoline-2-carboxylate

Methyl 4-chloroquinazoline-2-carboxylate

Cat. No.: B12867768
M. Wt: 222.63 g/mol
InChI Key: BDOOSMOPOBBTGT-UHFFFAOYSA-N
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Description

Methyl 4-chloroquinazoline-2-carboxylate is a heterocyclic organic compound featuring a quinazoline backbone substituted with a chlorine atom at the 4-position and a methyl ester group at the 2-position. The methyl ester functional group enhances solubility in organic solvents, while the chloro substituent influences electronic properties and reactivity, making this compound a versatile intermediate in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

methyl 4-chloroquinazoline-2-carboxylate

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)9-12-7-5-3-2-4-6(7)8(11)13-9/h2-5H,1H3

InChI Key

BDOOSMOPOBBTGT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=N1)Cl

Origin of Product

United States

Preparation Methods

The synthesis of methyl 4-chloroquinazoline-2-carboxylate typically involves the reaction of 4-chloroquinazoline with methyl chloroformate under specific conditions. One common method includes the use of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Mechanism of Action

The mechanism of action of methyl 4-chloroquinazoline-2-carboxylate involves its interaction with specific molecular targets, such as receptor tyrosine kinases. These interactions can inhibit the signaling pathways that promote cancer cell growth and survival . The compound may also act as a vascular disrupting agent and tubulin polymerization inhibitor, contributing to its antiproliferative effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS No. Molecular Formula Molecular Weight Similarity Index* Key Properties/Applications
This compound Not explicitly listed C₁₀H₇ClN₂O₂ ~222.63 (calc.) Reference Intermediate for kinase inhibitors
Ethyl 4-chloroquinazoline-2-carboxylate 34632-69-4 C₁₁H₉ClN₂O₂ 236.65 0.75 Higher lipophilicity; drug synthesis
Methyl 4,6-dimethylpyrimidine-2-carboxylate 76196-80-0 C₈H₁₀N₂O₂ 166.17 0.74 Simpler pyrimidine core; lower reactivity
Methyl 5-methylpyrimidine-2-carboxylate 1227575-47-4 C₇H₈N₂O₂ 152.15 0.71 Reduced steric hindrance; agrochemicals
Methyl 5-fluoropyrimidine-2-carboxylate 34253-03-7 C₆H₅FN₂O₂ 156.11 0.68 Enhanced electronic effects; fluorophores
4-Phenylpyrimidine-2-carboxylic acid Not listed C₁₁H₈N₂O₂ 200.19 0.81 Carboxylic acid group; metal coordination

*Similarity indices based on structural and functional group alignment (Source: ).

Structural and Functional Differences

Ethyl 4-Chloroquinazoline-2-Carboxylate (CAS 34632-69-4)

  • The ethyl ester variant exhibits higher molecular weight (236.65 vs. ~222.63 for methyl) and increased lipophilicity, which may enhance membrane permeability in drug delivery systems. It is stored under inert atmosphere at 2–8°C and poses hazards including skin/eye irritation (H315, H319) and respiratory sensitization (H335) .
  • Applications: Used as a precursor in kinase inhibitor synthesis due to its stability under acidic conditions .

Methyl 4,6-Dimethylpyrimidine-2-Carboxylate (CAS 76196-80-0)

  • The pyrimidine core lacks the fused benzene ring of quinazoline, reducing aromatic conjugation and reactivity. The dimethyl substitution at positions 4 and 6 introduces steric hindrance, limiting its utility in cross-coupling reactions .

4-Phenylpyrimidine-2-Carboxylic Acid

  • The carboxylic acid group enables metal coordination and salt formation, distinguishing it from ester derivatives. Its higher similarity index (0.81) suggests overlapping electronic properties with the target compound, but the absence of a chlorine atom reduces electrophilicity .

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